molecular formula C11H15NO2 B4843961 4-ethoxy-N,3-dimethylbenzamide

4-ethoxy-N,3-dimethylbenzamide

Cat. No. B4843961
M. Wt: 193.24 g/mol
InChI Key: NJCPUMHULNSTMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N,3-dimethylbenzamide, also known as ethyl 4-ethoxy-3-methylbenzamide, is a chemical compound that has been studied extensively for its potential use in various scientific research applications. This compound has been found to have several unique properties that make it a valuable tool for researchers in the fields of chemistry, biology, and pharmacology. In

Scientific Research Applications

4-ethoxy-N,3-dim4-ethoxy-N,3-dimethylbenzamidebenzamide has been studied extensively for its potential use in various scientific research applications. One of the most common applications of this compound is in the field of medicinal chemistry, where it has been investigated for its potential as a drug lead compound. This compound has been found to exhibit a range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-N,3-dim4-ethoxy-N,3-dimethylbenzamidebenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX-2, 4-ethoxy-N,3-dim4-ethoxy-N,3-dimethylbenzamidebenzamide may have potential as an anti-inflammatory agent.
Biochemical and Physiological Effects:
4-ethoxy-N,3-dim4-ethoxy-N,3-dimethylbenzamidebenzamide has been found to have several biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain, suggesting its potential as an anti-inflammatory agent. This compound has also been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-ethoxy-N,3-dim4-ethoxy-N,3-dimethylbenzamidebenzamide in lab experiments is its unique chemical structure, which allows it to interact with a range of biological targets. This compound has been found to have a high level of selectivity for certain enzymes and receptors, making it a valuable tool for researchers studying these targets. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 4-ethoxy-N,3-dim4-ethoxy-N,3-dimethylbenzamidebenzamide. One potential direction is the development of new drug leads based on this compound. Researchers could investigate the structure-activity relationship of this compound to identify new derivatives with improved biological activity. Another potential direction is the investigation of the mechanism of action of this compound, which could provide insights into its potential use as an anti-inflammatory or antimicrobial agent. Finally, researchers could explore the potential of this compound as a tool for studying the biology of certain enzymes and receptors in the body.

properties

IUPAC Name

4-ethoxy-N,3-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-4-14-10-6-5-9(7-8(10)2)11(13)12-3/h5-7H,4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCPUMHULNSTMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N,3-dimethylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.